molecular formula C16H20N4O6 B1224384 3,5-Dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester

3,5-Dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester

Cat. No.: B1224384
M. Wt: 364.35 g/mol
InChI Key: AAHZIIKQJCMENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester is an aromatic ketone.

Scientific Research Applications

Chemical Reactions and Rearrangements

One aspect of research on this compound involves chemical reactions and rearrangements. Kim (1986) studied the treatment of related compounds under various conditions, leading to the formation of multiple products through rearrangement processes (Kim, 1986).

Formation of Derivatives and Intermediates

The compound serves as a basis for the synthesis of various derivatives. Bitha et al. (1988) demonstrated the cyclocondensation of related pyrimidinones with specific agents to form novel esters, showcasing the compound's role in forming structurally unique intermediates (Bitha, Hlavka, & Lin, 1988).

Enzymatic Reactions and Stereochemistry

The compound's derivatives were used in enzymatic reactions to study stereoselectivity. Sobolev et al. (2002) synthesized variants of the compound and observed their hydrolysis by Candida rugosa lipase, contributing to the understanding of enantioselective reactions (Sobolev et al., 2002).

Synthesis of Isoxazolecarboxylates

Research by Schenone et al. (1991) focused on synthesizing isoxazolecarboxylates from related compounds, highlighting the versatility of this chemical structure in forming diverse esters (Schenone, Fossa, & Menozzi, 1991).

Polyamide Synthesis

Another application is in the synthesis of polyamides, where derivatives of the compound were used. Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine, showing the compound's utility in polymer chemistry (Hattori & Kinoshita, 1979).

Molecular Structure and Aggregation

Nagarajaiah and Begum (2014) conducted studies on structural modifications leading to changes in supramolecular aggregation, providing insights into the conformational features of related compounds (Nagarajaiah & Begum, 2014).

Properties

Molecular Formula

C16H20N4O6

Molecular Weight

364.35 g/mol

IUPAC Name

[2-(4-amino-1-methyl-2,6-dioxo-3-propylpyrimidin-5-yl)-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C16H20N4O6/c1-5-6-20-13(17)12(14(22)19(4)16(20)24)10(21)7-25-15(23)11-8(2)18-26-9(11)3/h5-7,17H2,1-4H3

InChI Key

AAHZIIKQJCMENQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)C2=C(ON=C2C)C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
3,5-Dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester
Reactant of Route 4
3,5-Dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
3,5-Dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester
Reactant of Route 6
3,5-Dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester

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